![molecular formula C19H20N2O4 B5662698 (3aS*,10aS*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5662698.png)
(3aS*,10aS*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex processes. For example, Quiroga et al. (2013) described the synthesis of methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, highlighting the nonplanar conformations of the pyrrolopyrrole fragment in the molecules (Quiroga et al., 2013). Additionally, Malathi & Chary (2019) developed a method for synthesizing benzoxepino[3,4-c]pyrrole derivatives, using tertbutoxybis(dimethylamino) methane for selective formation of chalcones (Malathi & Chary, 2019).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights. For instance, Kivelä et al. (2003) discussed the structure of saturated heterocycles containing condensed heterocyclic and carbo(bi)cyclic rings, providing a foundation for understanding the complex structure of (3aS*,10aS*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid (Kivelä et al., 2003).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds have been studied extensively. For example, Faigl et al. (2010) explored the synthesis of benzoxazepine derivatives, demonstrating the chemical versatility of these compounds (Faigl et al., 2010).
Physical Properties Analysis
The physical properties of related compounds are key to understanding their behavior. Singh & Baruah (2009) detailed the crystal structures of solvates of related benzoic acid derivatives, offering insight into the physical properties of (3aS*,10aS*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid (Singh & Baruah, 2009).
Chemical Properties Analysis
The chemical properties of related compounds are varied and complex. Asahina et al. (2008) synthesized pyridobenzoxazine-6-carboxylic acid derivatives, showcasing the diverse chemical properties of these compounds (Asahina et al., 2008).
properties
IUPAC Name |
(3aS,10aS)-2-(1-methylpyrrole-2-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-20-8-4-6-15(20)17(22)21-10-14-11-25-16-7-3-2-5-13(16)9-19(14,12-21)18(23)24/h2-8,14H,9-12H2,1H3,(H,23,24)/t14-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOFBBSATUTMFH-IFXJQAMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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